Clavulanate lithium
Vue d'ensemble
Description
Clavulanate lithium is a compound known for its broad-spectrum beta-lactamase inhibitory activity, which is crucial for enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains. It exhibits minimal antibacterial activity on its own but plays a significant role in combating pathogenic bacteria by binding selectively to penicillin-binding proteins, enhancing the activity of other beta-lactams, and possibly affecting bacterial autolysis and immune responses (Finlay, Miller, & Poupard, 2003).
Synthesis Analysis
The synthesis of clavulanate lithium involves complex chemical processes aimed at producing the active beta-lactamase inhibitor. While specific synthesis details are not directly available in the literature, the production of similar lithium-based compounds often involves the extraction and processing of lithium from various sources, including mineral ores and brines, followed by chemical reactions to form the desired compound (Meshram, Pandey, & Mankhand, 2014).
Molecular Structure Analysis
The molecular structure of clavulanate lithium, like other beta-lactamase inhibitors, is designed to mimic the beta-lactam antibiotics, allowing it to bind to the active sites of beta-lactamase enzymes and prevent them from degrading the antibiotics. The coordination chemistry of lithium ions plays a crucial role in the formation of stable complexes with various ligands, which is fundamental in designing effective inhibitors (Olsher, Izatt, Bradshaw, & Dalley, 1991).
Chemical Reactions and Properties
Clavulanate lithium undergoes several chemical reactions, primarily its interaction with beta-lactamase enzymes where it acts as a competitive inhibitor. Its chemical properties, including reactivity and stability, are influenced by its structure and the presence of the lithium ion, which may affect its binding affinity and inhibitory efficacy. The research on lithium compounds, including their reactions and kinetics, offers insights into the behavior of such compounds in biological systems (Phillips & Tanski, 2005).
Physical Properties Analysis
The physical properties of clavulanate lithium, such as solubility, melting point, and stability, are crucial for its formulation and efficacy as a pharmaceutical agent. These properties are determined by its molecular structure and the characteristics of lithium as part of its composition. Understanding these properties is essential for optimizing its use in combination with antibiotics for treating bacterial infections.
Chemical Properties Analysis
The chemical properties of clavulanate lithium, including its reactivity with beta-lactamase enzymes, stability under physiological conditions, and interaction with other molecules, define its role as a potent beta-lactamase inhibitor. Research on lithium's coordination chemistry and interaction with other elements provides a foundation for understanding the chemical behavior of clavulanate lithium and its effectiveness in therapeutic applications (Olsher et al., 1991).
Applications De Recherche Scientifique
Clavulanate Lithium is a potent suicide inhibitor of β -lactamases . It forms a covalent bond with a serine residue in the enzyme’s active site . Inhibition is time-dependent and irreversible . Clavulanic acid β-lactam antibiotics bind and inhibit PBPs (penicillin binding protein) thus inhibiting bacterial cell wall synthesis .
One of the applications of Clavulanate Lithium is in the field of pharmaceuticals . It is used as a reference standard in specified quality tests and assays . It is also used to prepare system suitability, standard, and system suitability stock solution for assay, impurity analysis, and performance tests .
Another application is in the field of biochemistry and pharmacology . A high-performance liquid chromatography tandem mass spectrometric method for the estimation of Clavulanic acid (CLV), in human plasma in Negative ion mode was developed and validated . The method was validated over a concentration range of 25.589 to 3004.454 ng/mL .
-
Pharmaceutical Reference Standard : Clavulanate Lithium is used as a reference standard in specified quality tests and assays . It is used to prepare system suitability, standard, and system suitability stock solution for assay, impurity analysis, and performance tests .
-
Bioanalytical Application : A rapid validated method was applied successfully for the healthy volunteers cross over subject sample analysis in bio-analytical department . This involves the use of Clavulanic acid, LC-MS/MS, Protein Precipitation, Human Plasma, Validation .
-
Antimicrobial Activity : Clavulanate is a broad-spectrum β-lactamase inhibitor, with activity against many of the chromosomally and plasmid-mediated β-lactamases of both Gram-positive and Gram-negative bacteria . Although clavulanate has minimal antibacterial activity in vitro, accumulating evidence suggests that it may have an effect on pathogenic bacteria regardless of β-lactamase production .
-
Pharmacokinetic and Bio-Equivalence Study : A high-performance liquid chromatography tandem mass spectrometric method for the estimation of Clavulanic acid in human plasma was developed and validated . This method was applied successfully for the healthy volunteers cross over subject sample analysis in a bio-analytical department .
-
Research, Analysis, and Scientific Education : Clavulanate Lithium is used in the field of research, analysis, and scientific education . It is intended for professional use only and is often used in laboratory chemicals .
Safety And Hazards
Clavulanate Lithium is suspected of damaging the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
Record name | Clavulanate lithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clavulanate lithium | |
CAS RN |
61177-44-4 | |
Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanate lithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLAVULANATE LITHIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.